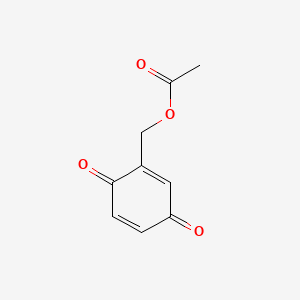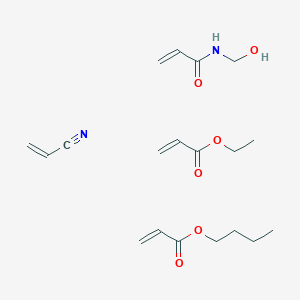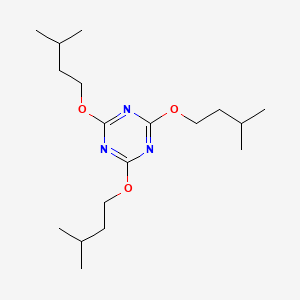
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of three 3-methylbutoxy groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylbutanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 3-methylbutoxy groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
- 2,4,6-Tri-tert-butylphenol
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of 3-methylbutoxy groups. This gives it distinct chemical properties and potential applications compared to other triazine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
37068-45-4 |
|---|---|
Molekularformel |
C18H33N3O3 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2,4,6-tris(3-methylbutoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H33N3O3/c1-13(2)7-10-22-16-19-17(23-11-8-14(3)4)21-18(20-16)24-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
SRHMTBXFBXEVAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=NC(=NC(=N1)OCCC(C)C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


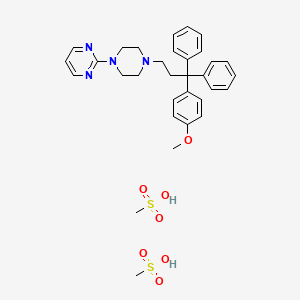
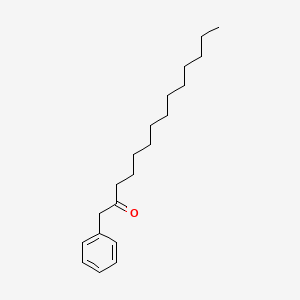
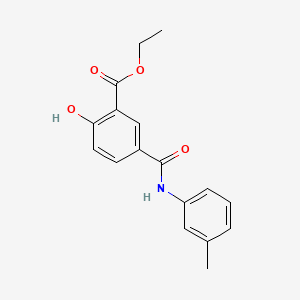
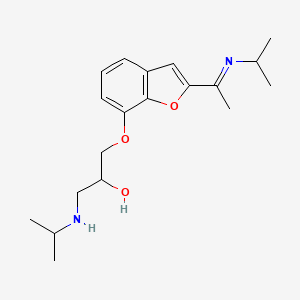
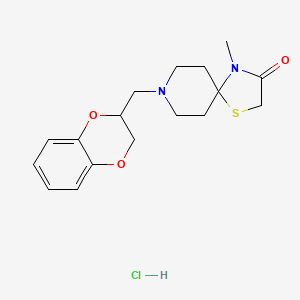
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

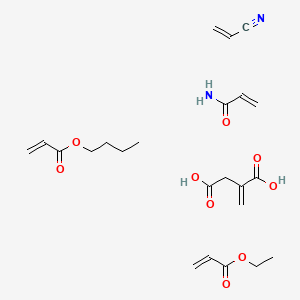
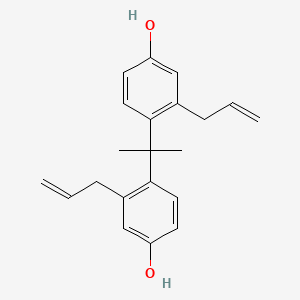
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
